ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a cyano group, a phenylethenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with substituted benzaldehydes in the presence of a base, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenylethenyl moiety .
Scientific Research Applications
Ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and thioxo group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The phenylethenyl group may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar pyridinecarboxylate structure but with different substituents, leading to distinct chemical and biological properties.
Ethyl 2-cyanoacrylate: Known for its adhesive properties, this compound shares the cyano group but has a different overall structure and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C18H16N2O2S/c1-3-22-18(21)16-12(2)20-17(23)15(11-19)14(16)10-9-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3,(H,20,23)/b10-9+ |
InChI Key |
WCOPABUJKXNJNF-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1/C=C/C2=CC=CC=C2)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1C=CC2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
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